7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.: 1130-93-4
Cat. No.: VC20948769
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1130-93-4 |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |
| Standard InChI Key | XSPVKGRMUCWWSM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCC3 |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCC3 |
Introduction
Chemical Characteristics and Properties
Molecular Structure and Identification
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole features a bicyclic structure where a cyclopentane ring is fused to an indole system, with a methyl group attached at the 7-position of the indole ring. This structural arrangement creates a unique molecular architecture that contributes to its chemical and biological properties. The compound is identified by several key parameters, including its Chemical Abstracts Service (CAS) registry number, molecular formula, and molecular weight. The methyl group at position 7 distinguishes it from the parent compound and affects its physical, chemical, and biological properties in significant ways.
The compound has a CAS number of 1130-93-4, which uniquely identifies it in chemical databases worldwide. Its molecular formula is C12H13N, representing twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom arranged in the specific tetrahydrocyclopenta[b]indole configuration with the methyl substituent. The molecular weight of the compound is 171.24 g/mol, which is slightly higher than the parent compound 1,2,3,4-tetrahydrocyclopenta[b]indole (157.21 g/mol) due to the additional methyl group .
Physical Properties
The physical properties of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are influenced by its structural features, particularly the presence of the methyl group at position 7. While specific data for this compound is limited in the provided resources, we can make informed predictions based on the properties of related compounds like its parent structure, 1,2,3,4-tetrahydrocyclopenta[b]indole. The addition of a methyl group typically increases lipophilicity while slightly affecting other physical properties.
Based on the data for the parent compound, we can estimate that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole would have a density approximately around 1.2 g/cm³, with a boiling point likely above 300°C at atmospheric pressure. The melting point would be expected to be in the range of 100-110°C, though the methyl substituent might alter this value slightly . The compound would likely have a flash point above 130°C, making it less volatile than many organic solvents but still requiring standard safety precautions during handling and storage .
Chemical Properties
The chemical properties of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are primarily determined by the reactivity of the indole nucleus and the cyclopentane ring, with modifications influenced by the methyl substituent. The indole component of the molecule contains a pyrrole ring fused to a benzene ring, with the nitrogen atom in the pyrrole portion being a key reactive site. This nitrogen can participate in various reactions, including alkylation, acylation, and coordination with metal ions.
The compound exhibits properties typical of indole derivatives, including susceptibility to electrophilic substitution reactions at positions 2 and 3 of the indole ring. The presence of the cyclopentane ring fused to the indole system affects the electron distribution within the molecule, altering its reactivity compared to simpler indole derivatives. The methyl group at position 7 contributes additional electron density to the aromatic system, potentially enhancing reactions that involve electron-rich aromatic rings.
Synthesis and Preparation Methods
Traditional Synthesis Approaches
The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves cyclization reactions of appropriate precursors. One common approach is the Fischer indole synthesis, which has been widely employed for preparing various indole derivatives. In this method, 4-methylphenylhydrazine hydrochloride reacts with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired indole ring system.
The Fischer indole synthesis for this compound can be described in the following steps: first, the hydrazone formation between 4-methylphenylhydrazine and cyclopentanone; second, the acid-catalyzed rearrangement of the hydrazone; and finally, the cyclization to form the bicyclic structure. This process effectively positions the methyl group at the 7-position of the resulting tetrahydrocyclopenta[b]indole system. The reaction typically requires heating in the presence of acids such as polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride to facilitate the cyclization step.
Modern Synthetic Routes
Modern approaches to synthesizing 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole often focus on improving yield, selectivity, and environmental impact. These methods may employ catalytic systems, microwave-assisted synthesis, or flow chemistry techniques. Palladium-catalyzed reactions have been particularly useful for constructing the indole framework with specific substitution patterns. These reactions often involve intramolecular cyclization of appropriate precursors containing alkyne or alkene functionalities.
Another modern approach involves the use of transition metal catalysts such as rhodium or ruthenium complexes to facilitate C-H activation and subsequent cyclization. These methods can offer advantages in terms of step economy and functional group tolerance. Additionally, enzymatic or biocatalytic approaches are being explored as green alternatives for synthesizing indole derivatives, though their application to the specific synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole may still be in developmental stages.
Industrial Production Considerations
Industrial production of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole requires careful consideration of factors such as scalability, cost-effectiveness, and environmental impact. While laboratory-scale syntheses often prioritize yield and purity, industrial processes must balance these factors against practical considerations like reagent cost, waste generation, and process safety. The Fischer indole synthesis, despite its age, remains a viable option for industrial production due to its relative simplicity and reliability.
For large-scale production, continuous flow processes might offer advantages over batch reactions, particularly in terms of heat management and reaction control. The exothermic nature of some steps in the synthesis can pose challenges in batch reactors, whereas flow systems can more effectively dissipate heat. Additionally, considerations of green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly important in industrial settings. The development of catalytic processes that reduce the need for stoichiometric reagents can significantly improve the sustainability profile of the production process .
Biological Activities and Applications
Antimicrobial Properties
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has demonstrated promising antimicrobial activities, making it a compound of interest in the development of new antimicrobial agents. The compound has shown efficacy in inhibiting bacterial growth across various bacterial species. The mechanism of action likely involves interaction with bacterial cell membranes or key enzymes involved in bacterial metabolism or replication. The lipophilic nature of the compound, enhanced by the methyl substituent at position 7, may facilitate its penetration through bacterial cell membranes, contributing to its antimicrobial efficacy.
The compound has also shown activity against fungal pathogens, suggesting broad-spectrum antimicrobial potential. In comparison to the parent compound, the addition of the methyl group at position 7 appears to enhance antimicrobial activity, possibly due to increased lipophilicity and improved membrane penetration. This structure-activity relationship provides valuable insights for the design of novel antimicrobial agents based on the tetrahydrocyclopenta[b]indole scaffold. Further research into the specific mechanisms of action and optimization of antimicrobial activity could yield promising candidates for addressing the growing challenge of antimicrobial resistance.
Anticancer Research
The potential anticancer properties of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole represent another significant area of research interest. Indole derivatives have been widely studied for their anticancer activities, with various mechanisms of action reported, including inhibition of tubulin polymerization, interaction with DNA, and modulation of cell signaling pathways. The specific anticancer mechanisms of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are still being investigated, but preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines.
The structural features of this compound, particularly the presence of the indole nucleus and the fused cyclopentane ring, provide a scaffold that can interact with various biological targets relevant to cancer. The methyl substituent at position 7 may influence these interactions by affecting the compound's lipophilicity, electronic properties, and three-dimensional conformation. Further research into structure-activity relationships and specific molecular targets could lead to the development of more potent and selective anticancer agents based on this scaffold.
Chemical Reactions and Transformations
Key Reaction Mechanisms
Comparative Analysis with Related Compounds
Comparison with Parent Compound
A direct comparison between 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and its parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, reveals several important differences resulting from the methyl substituent. The parent compound has a molecular formula of C11H11N and a molecular weight of 157.21 g/mol, compared to C12H13N and 171.24 g/mol for the 7-methyl derivative .
Structure-Function Relationships
The structure-function relationships of tetrahydrocyclopenta[b]indole derivatives illuminate how structural modifications affect functional properties and biological activities. The indole ring system is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. The fusion of a cyclopentane ring to the indole creates a rigid bicyclic system that presents functional groups in specific spatial orientations, which can be crucial for interaction with biological targets.
The position-specific effects of methyl substitution demonstrate the importance of precise molecular design in optimizing biological activities. For instance, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole's enhanced antimicrobial properties compared to the parent compound suggest that the methyl group at position 7 favorably influences interactions with microbial targets. Such structure-function relationships provide valuable guidance for the design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The development of computational models to predict these relationships can further accelerate the discovery of optimized compounds for specific applications.
Research Applications and Future Directions
Current Research Trends
Current research on 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and related compounds focuses on several key areas. In medicinal chemistry, researchers are exploring the development of derivatives with enhanced biological activities, particularly antimicrobial, antiviral, and anticancer properties. This involves systematic modification of the core structure to optimize activity and selectivity for specific targets. Additionally, research into the mechanisms of action of these compounds is providing valuable insights into their biological effects.
In synthetic chemistry, efforts are directed toward developing more efficient and sustainable methods for synthesizing tetrahydrocyclopenta[b]indole derivatives. This includes the exploration of new catalytic systems, green chemistry approaches, and one-pot multi-step processes. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, is expanding the synthetic toolkit available for preparing these compounds. Furthermore, computational studies are increasingly being employed to predict properties and guide synthetic efforts, accelerating the discovery process .
Future Research Directions
Future research directions for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole include several promising avenues. One key area is the detailed elucidation of its mechanisms of action in biological systems, particularly its interactions with specific cellular targets. This could involve protein crystallography to determine binding modes, as well as cellular and molecular biology studies to understand downstream effects.
Another important direction is the development of more potent and selective derivatives through rational drug design and medicinal chemistry optimization. This might include the exploration of hybrid molecules that combine the tetrahydrocyclopenta[b]indole scaffold with other bioactive moieties. The application of artificial intelligence and machine learning approaches to predict structure-activity relationships could accelerate this process.
Additionally, research into improved synthetic methods, particularly those that align with green chemistry principles, will be important for sustainable production. The exploration of biocatalytic approaches, such as enzymatic transformations, could offer environmentally friendly alternatives to traditional chemical synthesis. Finally, translational research to move promising compounds from laboratory studies to practical applications, whether in medicine, agriculture, or materials science, represents a critical future direction .
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